molecular formula C19H23N3O8 B4943110 N-(4,5-dimethoxy-2-nitrobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate

N-(4,5-dimethoxy-2-nitrobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate

Cat. No. B4943110
M. Wt: 421.4 g/mol
InChI Key: DOWCZIZADKNHIT-UHFFFAOYSA-N
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Description

N-(4,5-dimethoxy-2-nitrobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate, commonly known as DMPEA-Oxalate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

DMPEA-Oxalate has been extensively studied for its potential applications in various scientific fields, including pharmacology, neurology, and oncology. In pharmacology, DMPEA-Oxalate has been shown to possess anti-inflammatory and analgesic properties. In neurology, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, DMPEA-Oxalate has been shown to inhibit the growth of cancer cells and may have potential applications in cancer therapy.

Mechanism of Action

The exact mechanism of action of DMPEA-Oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
DMPEA-Oxalate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. It has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, it has been found to increase the levels of endorphins in the brain, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of DMPEA-Oxalate is that it is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of DMPEA-Oxalate is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving DMPEA-Oxalate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential applications in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of DMPEA-Oxalate and to investigate its potential applications in other scientific fields.

Synthesis Methods

DMPEA-Oxalate can be synthesized by reacting N-methyl-2-(2-pyridinyl)ethanamine with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base. The resulting compound is then treated with oxalic acid to obtain DMPEA-Oxalate in crystalline form.

properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4.C2H2O4/c1-19(9-7-14-6-4-5-8-18-14)12-13-10-16(23-2)17(24-3)11-15(13)20(21)22;3-1(4)2(5)6/h4-6,8,10-11H,7,9,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWCZIZADKNHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid

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